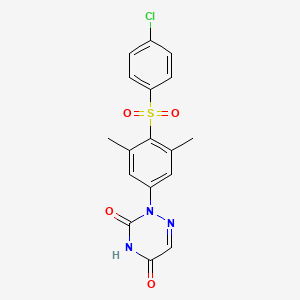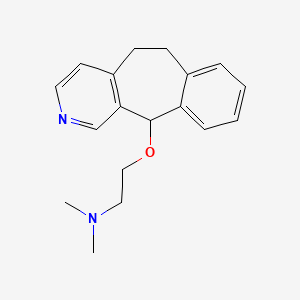
cis-Dihydrotodomatuic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Dihydrotodomatuic Acid is a naturally occurring compound found in certain coniferous trees, such as Douglas-fir. It is a carboxylic acid with the molecular formula C15H26O3. This compound has been identified as a juvenile hormone analog, which means it can mimic the activity of naturally occurring juvenile hormones in insects .
Métodos De Preparación
The preparation of cis-Dihydrotodomatuic Acid involves several synthetic routes and reaction conditions. One common method is the extraction from natural sources, such as the whole-wood meal of Douglas-fir trees. The extraction process typically involves the use of petroleum ether to isolate the compound . Another method involves the isomerization of related compounds under specific conditions. For example, the trans isomer of a related compound can be converted to the cis isomer using ultraviolet irradiation and subsequent purification through cellulose column chromatography .
Análisis De Reacciones Químicas
cis-Dihydrotodomatuic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, water, and ethylene . One notable reaction is the Diels-Alder reaction, where the compound reacts with ethylene to form monounsaturated cyclic diacids . These reactions often result in the formation of valuable products, such as terephthalic acid and 1,4-cyclohexanedicarboxylic acid .
Aplicaciones Científicas De Investigación
cis-Dihydrotodomatuic Acid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various cyclic diacids, which are important in the production of biobased plastics . In biology, it serves as a juvenile hormone analog, making it useful in studies related to insect development and pest control . In medicine, its analogs are being explored for their potential as third-generation insecticides that are biodegradable and environmentally friendly . Additionally, the compound has industrial applications in the production of specialty chemicals and performance-advantaged monomers .
Mecanismo De Acción
The mechanism of action of cis-Dihydrotodomatuic Acid involves its interaction with specific molecular targets and pathways. As a juvenile hormone analog, it binds to juvenile hormone receptors in insects, mimicking the effects of natural juvenile hormones. This binding prevents the normal development and maturation of insects, leading to their eventual death . The compound’s effectiveness as a juvenile hormone analog is attributed to its specific stereochemistry and molecular configuration .
Comparación Con Compuestos Similares
cis-Dihydrotodomatuic Acid can be compared with other similar compounds, such as (+)-todomatuic acid and cis-epoxysuccinic acid. (+)-Todomatuic acid is another juvenile hormone analog with a similar molecular structure but different stereochemistry . cis-Epoxysuccinic acid, on the other hand, is used in the industrial production of enantiomeric tartaric acids and has different applications compared to this compound . The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly effective as a juvenile hormone analog .
Propiedades
Número CAS |
38963-91-6 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h10-13H,4-9H2,1-3H3,(H,17,18) |
Clave InChI |
SJHMVTADTZCIMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



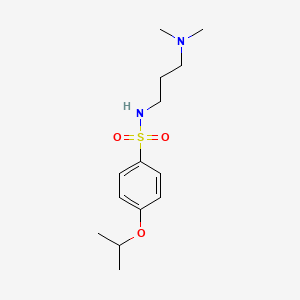
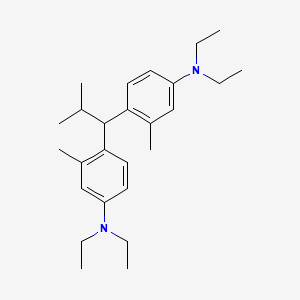
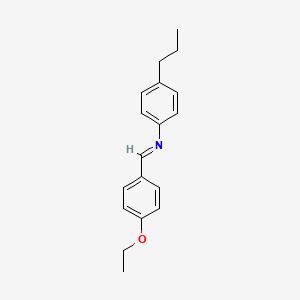
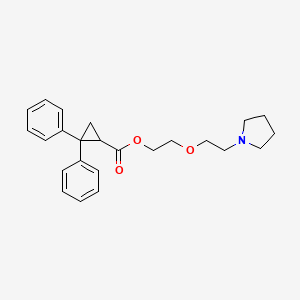
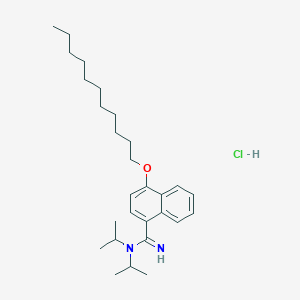
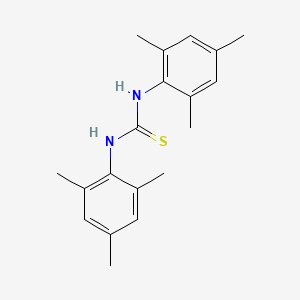


![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
